2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)-N-(m-tolyl)hydrazinecarboxamide
Description
This compound is a dihydropyridine derivative featuring a hydrazinecarboxamide moiety. Its structure includes a 4-methylbenzyl group at the N1 position of the dihydropyridine ring and an m-tolyl substituent on the hydrazinecarboxamide side chain.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-15-6-8-17(9-7-15)13-26-14-18(10-11-20(26)27)21(28)24-25-22(29)23-19-5-3-4-16(2)12-19/h3-12,14H,13H2,1-2H3,(H,24,28)(H2,23,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJBYSCIZBDDKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)-N-(m-tolyl)hydrazinecarboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
- CAS Number : 1105206-94-7
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in anticancer properties. The following sections detail its effects on various cancer cell lines and other biological targets.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines. Notably, studies have shown:
-
Breast Cancer Cell Lines : The compound was tested against MCF-7 (hormone receptor-positive) and MDA-MB-468 (triple-negative) breast cancer cell lines.
- MCF-7 Cell Line : The compound demonstrated moderate cytotoxicity with a GI50 value of approximately 19.3 µM.
- MDA-MB-468 Cell Line : More potent activity was observed here, with GI50 values under 10 µM for several analogs, indicating a promising avenue for treatment against aggressive breast cancer types .
- Mechanism of Action : The mechanism appears to involve the inhibition of critical signaling pathways such as Akt phosphorylation, which is essential for cancer cell survival and proliferation .
Data Table: Biological Activity Summary
| Cell Line | GI50 Value (µM) | Activity Level |
|---|---|---|
| MCF-7 | 19.3 | Moderate Cytotoxicity |
| MDA-MB-468 | <10 | High Cytotoxicity |
Case Studies and Experimental Findings
Several studies have explored the biological activity of related compounds to draw parallels and enhance understanding:
- Analogous Compounds : Research on similar hydrazinecarboxamide derivatives has shown that structural modifications can significantly impact biological activity. For instance, compounds with methyl or methoxy substitutions exhibited enhanced potency against cancer cell lines .
- Synergistic Effects : In combination therapy studies, certain derivatives of this compound have shown synergistic effects when used alongside established chemotherapeutics like gefitinib, suggesting potential for enhanced efficacy in clinical settings .
Potential Therapeutic Applications
Given its promising biological activity, this compound may have several therapeutic applications:
- Anticancer Therapy : Its ability to inhibit growth in aggressive breast cancer cell lines positions it as a candidate for further development in oncology.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, warranting further investigation into its use against bacterial infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogs include dihydropyridine and pyrimidine derivatives with carboxamide functionalities. Below is a comparative analysis based on structural motifs and inferred properties:
Key Differences and Implications
Core Structure :
- The target compound’s dihydropyridine core is distinct from the pyrimidine ring in the analog . Dihydropyridines are often associated with calcium channel modulation, whereas pyrimidines are common in nucleoside analogs (e.g., antiviral drugs).
Substituent Effects: The 4-methylbenzyl group in the target compound may enhance metabolic stability compared to the 4-fluorobenzyl group in the analog, which could increase oxidative susceptibility due to fluorine’s electronegativity .
Research Findings and Trends
- Dihydropyridine Derivatives : Compounds with hydrazinecarboxamide side chains have shown inhibitory activity against bacterial DNA gyrase (IC₅₀ ~2–10 μM) due to interactions with ATP-binding pockets .
- Pyrimidine Analogs : The fluorobenzyl-substituted pyrimidine in demonstrated antiviral activity against RNA viruses (EC₅₀ = 0.8 μM in vitro), attributed to the fluorinated aryl group enhancing membrane permeability.
Q & A
Basic: What synthetic methodologies are optimal for preparing 2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)-N-(m-tolyl)hydrazinecarboxamide?
Answer:
The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functional group protection. Key steps include:
- Reaction conditions : Use refluxing solvents (e.g., acetic anhydride/acetic acid mixtures) with sodium acetate as a catalyst for cyclization steps .
- Precursor selection : Start with substituted benzaldehydes or thiouracil derivatives for core dihydropyridine formation, followed by hydrazinecarboxamide coupling .
- Yield optimization : Crystallization from DMF/water mixtures improves purity (57–68% yields reported for analogous compounds) .
Basic: How can the structure of this compound be confirmed using analytical techniques?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- IR spectroscopy : Identify carbonyl (1670–1720 cm⁻¹), amide NH (3200–3400 cm⁻¹), and nitrile (2200 cm⁻¹) stretches .
- NMR analysis : Use - and -NMR to resolve aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.2–2.4 ppm), and carbonyl carbons (δ 165–171 ppm) .
- Mass spectrometry : Confirm molecular weight via molecular ion peaks (e.g., m/z 386–403 for related structures) .
Advanced: What computational strategies can predict the reactivity of the hydrazinecarboxamide moiety in catalytic or biological systems?
Answer:
Advanced methods include:
- Quantum chemical calculations : Use density functional theory (DFT) to model electron density and reactive sites (e.g., electrophilic regions near the carbonyl group) .
- Reaction path search tools : Implement algorithms like GRRM or AFIR to simulate intermediates and transition states .
- Machine learning : Train models on analogous hydrazine derivatives to predict stability under varying pH or solvent conditions .
Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Answer:
Methodological approaches include:
- Multi-technique validation : Cross-check NMR assignments with HSQC, HMBC, or COSY for connectivity .
- Dynamic effects analysis : Investigate tautomerism or conformational flexibility via variable-temperature NMR .
- Isotopic labeling : Use -labeled hydrazine precursors to trace unexpected couplings .
Advanced: What experimental design principles optimize reaction parameters for scale-up synthesis?
Answer:
Employ statistical design of experiments (DoE):
- Fractional factorial design : Screen variables (temperature, solvent ratio, catalyst loading) to identify critical factors .
- Response surface methodology (RSM) : Optimize yield and purity by modeling interactions between parameters (e.g., reflux time vs. solvent polarity) .
- Robustness testing : Validate conditions under ±10% parameter deviations to ensure reproducibility .
Advanced: How can the compound’s stability under oxidative or hydrolytic stress be systematically evaluated?
Answer:
Design stress-testing protocols:
- Forced degradation : Expose the compound to H₂O₂ (oxidative), HCl/NaOH (hydrolytic), or UV light (photolytic) .
- HPLC-MS monitoring : Track degradation products using reverse-phase chromatography and high-resolution MS .
- Kinetic modeling : Calculate degradation rate constants () and shelf-life predictions using Arrhenius equations .
Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of this compound in drug discovery?
Answer:
Key SAR methodologies:
- Analog synthesis : Modify substituents (e.g., 4-methylbenzyl vs. 4-cyanobenzyl) to assess biological activity changes .
- Molecular docking : Simulate binding interactions with target proteins (e.g., kinases or receptors) using AutoDock or Schrödinger .
- Pharmacophore mapping : Identify critical functional groups (e.g., hydrazinecarboxamide as a hydrogen-bond donor) using MOE or Phase .
Advanced: How can heterogeneous catalysis improve the sustainability of synthesizing this compound?
Answer:
Green chemistry approaches include:
- Solid-supported catalysts : Use immobilized palladium or zeolites to reduce metal leaching in coupling reactions .
- Solvent-free conditions : Explore mechanochemical synthesis (ball milling) for condensation steps .
- Flow chemistry : Implement continuous reactors to enhance heat/mass transfer and reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
